N-butyl-3-chlorobenzamide

Description

Overview of Benzamide (B126) Derivatives in Chemical Science

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.ai This structural motif serves as a versatile scaffold in organic synthesis, allowing for the introduction of various substituents that can modulate the molecule's physical, chemical, and biological properties. mdpi.com The amide bond itself is one of the most fundamental functional groups in chemistry, with its properties largely defined by amidic resonance. researchgate.net

The inherent stability and the relative ease of synthesis from commercially available starting materials make benzamides attractive building blocks for more complex molecules. mdpi.com Researchers have explored their use as intermediates in the synthesis of diverse compounds, including nitriles and amines. researchgate.net Furthermore, benzamide derivatives have been investigated for a wide array of potential applications, serving as subjects in studies related to medicinal chemistry, materials science, and agriculture. ontosight.aisioc-journal.cnijlpr.com Their utility has been noted in the development of new anti-inflammatory agents, antimicrobial compounds, and even as potential agents in the treatment of neurological disorders. ontosight.airesearchgate.net The ability to systematically modify the substituents on both the benzene ring and the amide nitrogen allows for detailed structure-activity relationship (SAR) studies, which are crucial for tailoring the properties of these compounds for specific applications. nih.govtandfonline.com

Research Significance of N-butyl-3-chlorobenzamide within Organic Chemistry

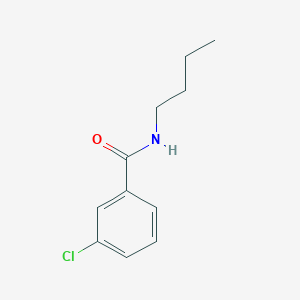

This compound is a specific derivative within the larger benzamide family. Its structure features a butyl group attached to the amide nitrogen and a chlorine atom at the 3-position (meta-position) of the benzene ring. The presence and position of these substituents are key to its chemical identity and behavior. The chlorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring and the properties of the amide bond.

While extensive, dedicated research on this compound itself is not widely documented in publicly available literature, its significance can be inferred from studies on closely related analogues and the synthetic methodologies used to create it. For instance, it has been synthesized as part of broader studies exploring the scope of amidation reactions. One such method involves the solvent-free reaction of hexafluoroisopropyl esters with amines, a process noted for its efficiency. arcjournals.org

The study of halogenated benzamides, such as this compound, is important for understanding how halogen substitution affects the properties of the amide bond. researchgate.net Research on related N-substituted benzamides has been conducted to evaluate their potential in various applications, including their use as antitumor agents and fungicides. sioc-journal.cnnih.gov Although a direct link to this compound is not always made, these studies provide a framework for its potential areas of interest. For example, the presence of a chlorine atom on the benzene ring has been shown in some contexts to influence biological activity. nih.gov

The compound serves as a valuable example for spectroscopic and analytical studies. Data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about its molecular structure. arcjournals.org

Below is a table summarizing the key identifiers and molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H14ClNO | uni.lu |

| Molecular Weight | 211.69 g/mol | bldpharm.com |

| CAS Number | 35306-53-7 | bldpharm.com |

| SMILES | CCCCC(=O)C1=CC(=CC=C1)Cl | uni.lu |

| InChIKey | NKQOQWJDLCYELT-UHFFFAOYSA-N | uni.lu |

Further research focused specifically on this compound would be necessary to fully elucidate its unique properties and potential applications within organic chemistry and beyond.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-2-3-7-13-11(14)9-5-4-6-10(12)8-9/h4-6,8H,2-3,7H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQOQWJDLCYELT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35306-53-7 | |

| Record name | N-BUTYL-3-CHLOROBENZAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of N Butyl 3 Chlorobenzamide

Reactions Involving the Aromatic Halogen

The chlorine atom attached to the phenyl ring is a key site for chemical modification. Its reactivity is influenced by the electronic effects of the N-butylamide substituent and its position on the ring.

Nucleophilic aromatic substitution (SNAr) is a class of substitution reaction where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org For an SNAr reaction to proceed efficiently, the aromatic ring typically needs to be rendered electron-poor by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group. masterorganicchemistry.com

In N-butyl-3-chlorobenzamide, the amide group is a moderately electron-withdrawing and deactivating group. However, its position meta to the chlorine atom does not provide the necessary activation for a facile SNAr reaction. The negative charge in the intermediate (a Meisenheimer complex) cannot be effectively delocalized by the meta-positioned amide group. Consequently, displacing the chlorine atom with common nucleophiles requires harsh reaction conditions, such as high temperatures and pressures.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions and Conditions

| Nucleophile | Potential Product | Typical Conditions |

|---|---|---|

| Hydroxide (B78521) (e.g., NaOH) | N-butyl-3-hydroxybenzamide | High temperature (>300°C), high pressure |

| Ammonia (B1221849) (NH₃) | N-butyl-3-aminobenzamide | High temperature, copper catalyst |

| Alkoxide (e.g., NaOCH₃) | N-butyl-3-methoxybenzamide | High temperature, high pressure |

While SNAr reactions are often challenging for unactivated aryl chlorides, the chlorine atom serves as an effective handle for various transition-metal-catalyzed cross-coupling reactions. These methods are highly efficient for forming new carbon-carbon and carbon-heteroatom bonds, representing a more practical approach for modifying the chlorophenyl ring.

Common functional group interconversions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst to form a new C-C bond.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form a new C-N bond.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with a terminal alkyne to create a C-C triple bond.

Heck Coupling: Palladium-catalyzed reaction with an alkene to form a C-C double bond.

Table 2: Potential Cross-Coupling Reactions for Functional Group Interconversion

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ + Base (e.g., K₂CO₃) | Biaryl compound |

| Buchwald-Hartwig Amination | Secondary amine (e.g., Morpholine) | Pd₂(dba)₃ + Ligand (e.g., XPhos) + Base | N-Aryl amine |

| Sonogashira Coupling | Terminal alkyne (e.g., Phenylacetylene) | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | Disubstituted alkyne |

Transformations of the Amide Functionality

The amide group is a robust and stable functional group, but it can undergo several important transformations, primarily reduction and hydrolysis.

The carbonyl group of the secondary amide in this compound can be completely reduced to a methylene (B1212753) group (CH₂). This transformation converts the amide into a secondary amine. The reaction requires powerful reducing agents, as amides are one of the least reactive carboxylic acid derivatives. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this purpose. Borane (BH₃) complexes can also be utilized.

The reaction proceeds via the formation of an aluminum-oxygen bond, followed by hydride attack on the electrophilic carbon. The final product after an aqueous workup is N-(3-chlorobenzyl)butan-1-amine.

Table 3: Reduction of this compound

| Reagent | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl ether | N-(3-chlorobenzyl)butan-1-amine |

| Borane (BH₃·THF) | Tetrahydrofuran (THF) | N-(3-chlorobenzyl)butan-1-amine |

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and an amine. This reaction is typically slow and requires heating to proceed at a practical rate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. The products are 3-chlorobenzoic acid and n-butylammonium salt. A study on the acid-catalyzed hydrolysis of N-substituted 4-chlorobenzamides, including the N-n-butyl derivative, found that the reaction proceeds effectively in sulfuric acid at elevated temperatures. rsc.org

Base-Promoted Hydrolysis: Under basic conditions (e.g., NaOH, KOH) with heating, a hydroxide ion directly attacks the carbonyl carbon. The reaction is irreversible due to the final deprotonation of the resulting carboxylic acid. The products are the salt of 3-chlorobenzoic acid and n-butylamine.

Table 4: Hydrolysis of this compound

| Conditions | Products |

|---|---|

| Aqueous Acid (e.g., HCl, H₂SO₄), Heat | 3-chlorobenzoic acid + n-butylamine (as ammonium (B1175870) salt) |

| Aqueous Base (e.g., NaOH), Heat | 3-chlorobenzoate salt + n-butylamine |

Reactivity of the N-butyl Side Chain

The N-butyl group is a saturated aliphatic chain and is the least reactive portion of the molecule. Its C-H and C-C bonds are strong and generally unreactive under standard organic synthesis conditions. Significant transformations of this chain, such as free-radical halogenation, would require harsh conditions (e.g., UV light and a halogen source) that would likely affect other parts of the molecule and suffer from a lack of selectivity. For most synthetic applications involving the aromatic ring or the amide group, the N-butyl side chain can be considered a stable, non-reactive spectator.

Oxidation Reactions on the Alkyl Group

The n-butyl group of this compound is susceptible to oxidation at various positions, primarily through enzymatic or chemical methods. The likely products would be hydroxylated derivatives, ketones, or further oxidized products such as carboxylic acids, resulting from the cleavage of the butyl chain.

Biocatalytic Oxidation:

Cytochrome P450 enzymes are well-known for their ability to hydroxylate unactivated C-H bonds in a wide range of substrates. nih.govwashington.edu In the case of this compound, a P450-catalyzed reaction would likely lead to the formation of a mixture of hydroxylated isomers: N-(1-hydroxybutyl)-3-chlorobenzamide, N-(2-hydroxybutyl)-3-chlorobenzamide, N-(3-hydroxybutyl)-3-chlorobenzamide, and N-(4-hydroxybutyl)-3-chlorobenzamide. The regioselectivity of this hydroxylation would depend on the specific P450 isozyme used. The mechanism generally proceeds via a hydrogen atom abstraction from the alkyl chain, followed by an oxygen rebound step. washington.edu Further oxidation of the secondary alcohol metabolites could yield the corresponding ketones.

Chemical Oxidation:

Chemical oxidation of N-alkylamides can lead to a variety of products. For instance, aerobic oxidation of N-alkylamides catalyzed by N-hydroxyphthalimide (NHPI) in the presence of a cobalt(II) salt has been shown to yield carbonyl derivatives. nih.gov For non-benzylic amides like this compound, this method could potentially lead to the formation of imides and carboxylic acids. nih.gov The reaction is thought to proceed via hydrogen abstraction by the phthalimide-N-oxyl (PINO) radical. nih.gov

Another potential oxidation pathway is the conversion to N-sulfonylimines through oxidation with mediators like N-hydroxyphthalimide. While this has been demonstrated for sulfonamides, similar principles could be applied to amides under specific conditions.

Due to the lack of specific experimental data for this compound, a data table for these reactions cannot be provided. However, the expected products from the oxidation of the n-butyl group are summarized below:

| Position of Oxidation | Initial Product | Possible Further Oxidation Product(s) |

| C1 | N-(1-hydroxybutyl)-3-chlorobenzamide | 3-chlorobenzamide (B146230) and butyraldehyde |

| C2 | N-(2-hydroxybutyl)-3-chlorobenzamide | N-(2-oxobutyl)-3-chlorobenzamide |

| C3 | N-(3-hydroxybutyl)-3-chlorobenzamide | N-(3-oxobutyl)-3-chlorobenzamide |

| C4 | N-(4-hydroxybutyl)-3-chlorobenzamide | N-(4-oxobutyl)-3-chlorobenzamide |

Annulation and Cyclization Reactions Utilizing Benzamide (B126) Scaffolds

The benzamide moiety in this compound serves as an excellent scaffold for various transition metal-catalyzed annulation and cyclization reactions, providing access to a diverse range of heterocyclic compounds.

One of the most powerful applications of benzamides in synthetic chemistry is their use in directed C-H activation/annulation reactions to construct isoquinolones. Inexpensive and earth-abundant cobalt catalysts have proven to be highly effective for this transformation. The amide's carbonyl oxygen acts as a directing group, facilitating the ortho-C-H activation of the benzoyl ring. The subsequent annulation with an alkyne coupling partner leads to the formation of the isoquinolone core. nih.govrsc.orgacs.org

The general reaction scheme involves the reaction of an N-alkylbenzamide with an alkyne in the presence of a cobalt catalyst and an oxidant.

While no specific examples with this compound are available, studies on various substituted benzamides demonstrate the feasibility of this reaction. The electronic nature of the substituent on the benzoyl ring can influence the reaction's efficiency. The 3-chloro substituent in this compound, being an electron-withdrawing group, is expected to be well-tolerated in such transformations.

Below is a representative data table illustrating the scope of cobalt-catalyzed isoquinolone synthesis with various substituted N-methoxybenzamides and alkynes, which serves as a model for the expected reactivity of this compound.

| Benzamide Substituent (R) | Alkyne | Catalyst System | Yield (%) |

| H | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 85 |

| 4-Me | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 92 |

| 4-OMe | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 95 |

| 4-F | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 78 |

| 4-Cl | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 75 |

| 4-CF₃ | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 68 |

| 3-Me | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | 82 |

| 3-Cl | Diphenylacetylene | Co(OAc)₂·4H₂O, AgOAc, K₂CO₃ | Predicted High Yield |

Data adapted from studies on N-methoxybenzamides as a model system.

The this compound structure also holds potential for participating in cascade reactions to generate more complex heterocyclic frameworks. These reactions often involve the generation of a radical species which then undergoes a series of intramolecular cyclizations and subsequent transformations.

For instance, a radical could be generated on the n-butyl chain, which could then cyclize onto the aromatic ring or a suitably positioned unsaturated moiety. While specific examples for this compound are not documented, the principles of radical cyclization are well-established. wikipedia.org For example, N-alkyl-N-methacryloylbenzamides have been shown to undergo radical-mediated cascade couplings to generate isoquinoline-1,3(2H,4H)-dione derivatives.

Another possibility involves the intramolecular cyclization of an amidyl radical. If a radical initiator is used, it could abstract a hydrogen atom from the N-H bond of this compound to form an amidyl radical. If an unsaturated system is present elsewhere in the molecule (for example, if the butyl group were replaced by an alkenyl group), this amidyl radical could undergo an intramolecular cyclization to form various heterocyclic structures.

The outcomes of such cascade reactions are highly dependent on the specific reaction conditions and the presence of other functional groups. The development of such reactions for this compound would represent a novel avenue for the synthesis of complex nitrogen-containing heterocycles.

Spectroscopic and Structural Characterization of N Butyl 3 Chlorobenzamide

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy probes the quantized vibrational states of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) results in a spectrum that is unique to the compound, acting as a molecular "fingerprint."

FTIR spectroscopy is a powerful tool for identifying the functional groups within a molecule. In N-butyl-3-chlorobenzamide, the key vibrational modes are associated with the amide linkage, the aromatic ring, the alkyl chain, and the carbon-chlorine bond. The spectrum is typically analyzed for characteristic absorption bands. For N-(sec-butyl)benzamide, characteristic peaks are observed at 3285 cm⁻¹ for the N-H stretch and 1632 cm⁻¹ for the C=O stretch rsc.org. Similarly, N-(tert-butyl)-2-chlorobenzamide shows bands at 3385 cm⁻¹ (N-H) and 1651 cm⁻¹ (C=O) rsc.org. Based on these related structures, the expected FTIR absorption bands for this compound are detailed in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3280 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Amide I (C=O Stretch) | 1650 - 1630 | Strong |

| Amide II (N-H Bend & C-N Stretch) | 1550 - 1530 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

| C-N Stretch | 1350 - 1200 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

This table presents predicted data based on analogous compounds.

Raman spectroscopy provides complementary information to FTIR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. For benzamide (B126), the parent compound, resonance Raman spectra have been used to investigate its photodissociation dynamics, identifying key vibrations of the benzene (B151609) ring and the amide group aip.org. The expected Raman shifts for this compound would highlight the vibrations of the substituted benzene ring and the carbon backbone.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3080 - 3050 | Medium |

| Aliphatic C-H Stretch | 2950 - 2850 | Strong |

| Amide I (C=O Stretch) | 1650 - 1630 | Medium |

| Ring Trigonal Bend | ~1000 | Strong |

| Aromatic Ring Breathing | 800 - 700 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

This table presents predicted data based on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by mapping the carbon and hydrogen framework.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the amide proton, the aromatic protons, and the protons of the n-butyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the anisotropic effects of the aromatic ring and carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-H | 6.5 - 6.0 | Broad Singlet | 1H |

| Ar-H | 7.8 - 7.3 | Multiplet | 4H |

| -CH₂- (next to N) | 3.5 - 3.3 | Triplet | 2H |

| -CH₂- (interior) | 1.7 - 1.5 | Sextet | 2H |

| -CH₂- (interior) | 1.5 - 1.3 | Sextet | 2H |

| -CH₃ | 1.0 - 0.9 | Triplet | 3H |

This table presents predicted data based on established chemical shift ranges and data from analogous compounds.

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, revealing the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The spectrum of this compound will show signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to chlorine being distinct), and the four carbons of the n-butyl chain.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O | 167 - 165 |

| Ar-C (attached to C=O) | 136 - 134 |

| Ar-C (attached to Cl) | 135 - 133 |

| Ar-CH | 132 - 126 |

| -CH₂- (next to N) | 41 - 39 |

| -CH₂- (interior) | 32 - 30 |

| -CH₂- (interior) | 21 - 19 |

| -CH₃ | 14 - 13 |

This table presents predicted data based on established chemical shift ranges and data from analogous compounds. youtube.comlibretexts.orgcompoundchem.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. The molecular formula of this compound is C₁₁H₁₄ClNO, with a monoisotopic mass of approximately 211.076 g/mol .

The mass spectrum is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the chlorine-37 isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak (chlorine-35). Common fragmentation pathways for N-alkyl amides include alpha-cleavage of the alkyl group and McLafferty rearrangement. The 3-chlorobenzoyl cation is an expected major fragment.

| m/z | Proposed Fragment | Significance |

| 211/213 | [C₁₁H₁₄ClNO]⁺ | Molecular Ion (M⁺/M⁺+2) |

| 168 | [C₁₁H₁₃NO]⁺ | Loss of HCl |

| 154 | [C₇H₅ClNO]⁺ | McLafferty Rearrangement |

| 139/141 | [C₇H₄ClO]⁺ | 3-Chlorobenzoyl cation |

| 111 | [C₆H₄Cl]⁺ | Loss of CO from benzoyl fragment |

| 86 | [C₅H₁₂N]⁺ | Butylamino fragment after rearrangement |

| 57 | [C₄H₉]⁺ | Butyl cation |

This table presents predicted data based on general fragmentation patterns and data from PubChem.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. In a typical GC-MS analysis of a compound like this compound, the molecule would be ionized, commonly by electron impact (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum displays these fragments as peaks at their specific mass-to-charge (m/z) ratios.

The fragmentation pattern is a molecular fingerprint that aids in structural elucidation. For N-alkyl amides, characteristic fragmentation includes alpha-cleavage adjacent to the nitrogen atom and cleavage of the amide bond. A key fragmentation pathway for benzamides involves the loss of the amino group to form a stable benzoyl cation researchgate.net. In the case of this compound, one would anticipate the formation of a 3-chlorobenzoyl cation (m/z 139/141, showing the isotopic pattern of chlorine) and fragments resulting from cleavage of the N-butyl group.

However, a review of publicly available scientific literature and spectral databases indicates that an experimental GC-MS spectrum for this compound has not been published. Therefore, a detailed analysis of its specific fragmentation pattern and retention time is not possible at this time.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing molecules without causing significant fragmentation. It allows for the determination of the molecular weight of the analyte by observing protonated molecules ([M+H]⁺), sodiated molecules ([M+Na]⁺), or other adducts.

Below is a table of predicted adducts and their calculated collision cross-section values for this compound. uni.lu

| Adduct Type | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 212.08367 | 146.0 |

| [M+Na]⁺ | 234.06561 | 153.6 |

| [M-H]⁻ | 210.06911 | 149.4 |

| [M+NH₄]⁺ | 229.11021 | 165.6 |

| [M+K]⁺ | 250.03955 | 149.4 |

| [M+H-H₂O]⁺ | 194.07365 | 140.8 |

| [M+HCOO]⁻ | 256.07459 | 165.9 |

| [M]⁺ | 211.07584 | 148.3 |

| This data is based on computational predictions and has not been experimentally verified. uni.lu |

X-ray Crystallography for Solid-State Molecular Architecture

Despite the importance of this technique, a search of crystallographic databases reveals that the crystal structure of this compound has not been reported. Therefore, experimental data for its solid-state architecture is currently unavailable. The following sections describe the type of information that would be obtained from such an analysis.

Crystal Data and Space Group Determination

This initial step in crystallographic analysis determines the fundamental parameters of the crystal lattice. It includes defining the unit cell dimensions (the lengths of the sides a, b, c and the angles α, β, γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group, which describes the symmetry elements within the crystal.

Table 4.4.1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Molecular Conformation and Dihedral Angles in the Solid State

Table 4.4.2: Selected Dihedral Angles for this compound

| Atoms | Angle (°) |

|---|

Analysis of Intermolecular Interactions in Crystal Lattices

Understanding the non-covalent interactions that hold the molecules together in the crystal is essential for explaining properties like melting point, solubility, and polymorphism. A crystallographic study would identify and quantify interactions such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen of an adjacent molecule), halogen-halogen interactions (e.g., Cl···Cl contacts), and π-π stacking between the aromatic rings.

Table 4.4.3: Intermolecular Interactions in this compound

| Interaction Type | Donor-H···Acceptor | Distance (Å) |

|---|---|---|

| Hydrogen Bonding | Data not available | Data not available |

| Halogen Interactions | Data not available | Data not available |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods, primarily High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard techniques for assessing the purity of a compound and for separating it from impurities or other components in a mixture. drawellanalytical.comcdc.gov

In an HPLC method, the compound is dissolved in a suitable solvent and passed through a column under high pressure. The retention time—the time it takes for the compound to pass through the column—is a characteristic property under a specific set of conditions (e.g., column type, mobile phase composition, flow rate, and temperature). Purity is typically determined by the area percentage of the main peak in the chromatogram.

Similarly, GC is suitable for volatile and thermally stable compounds. drawellanalytical.com The compound is vaporized and passed through a column, and its retention time is measured.

A review of the scientific literature did not yield specific, validated HPLC or GC methods for the routine analysis or purity assessment of this compound. The development of such a method would require screening of various stationary phases (columns) and mobile phases (for HPLC) or temperature programs (for GC) to achieve optimal separation and peak shape.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. For a molecule like this compound, a reverse-phase HPLC method is generally the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.

Hypothetical HPLC Method Development:

A typical HPLC system for the analysis of this compound would consist of a C18 column as the stationary phase, which is a common choice for the separation of moderately nonpolar compounds. The mobile phase would likely be a mixture of an aqueous component (like deionized water, often with a pH-modifying additive such as formic acid or phosphoric acid to ensure the analyte is in a single ionic form) and a polar organic solvent such as acetonitrile (B52724) or methanol.

The detection of this compound would most effectively be achieved using a UV detector, as the benzamide structure contains a chromophore that absorbs ultraviolet light. The detection wavelength would be set at the λmax (wavelength of maximum absorbance) of the compound to ensure the highest sensitivity.

Illustrative HPLC Parameters:

The following table outlines a potential set of starting parameters for the HPLC analysis of this compound. These parameters are based on methods used for similar aromatic amides and would need to be optimized for this specific compound.

| Parameter | Illustrative Condition |

| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and Water (e.g., in a 60:40 v/v ratio) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient (or controlled at 25 °C) |

Data Interpretation:

Under these hypothetical conditions, this compound would elute at a specific retention time. The purity of a sample could be assessed by the presence of a single, sharp peak. Quantification could be achieved by creating a calibration curve from standards of known concentration and relating the peak area of the analyte to its concentration.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of a chemical reaction. It allows for the qualitative assessment of the consumption of starting materials and the formation of products.

Application in the Synthesis of this compound:

In a typical synthesis of this compound, which would likely involve the reaction of 3-chlorobenzoyl chloride with n-butylamine, TLC could be used to track the reaction's progress. A small aliquot of the reaction mixture would be spotted on a TLC plate alongside spots of the starting materials (3-chlorobenzoyl chloride and n-butylamine) and, if available, a standard of the pure product.

General TLC Methodology:

A silica (B1680970) gel plate would typically be used as the stationary phase due to the polar nature of the amide product and starting materials. The mobile phase, or eluent, would be a mixture of organic solvents. The choice of solvent system is critical for achieving good separation. For aromatic amides, a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is commonly employed.

Illustrative TLC Parameters for Reaction Monitoring:

The table below presents a potential solvent system for the TLC analysis of a reaction to form this compound.

| Parameter | Illustrative Condition |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., in a 7:3 v/v ratio) |

| Visualization | UV light (at 254 nm) and/or iodine vapor staining |

Monitoring Reaction Progress with TLC:

As the reaction proceeds, the TLC plate would show the spot corresponding to the starting material (e.g., 3-chlorobenzoyl chloride) diminishing in intensity, while a new spot, corresponding to the this compound product, would appear and intensify. The reaction would be considered complete when the starting material spot is no longer visible on the TLC plate. The relative positions of the spots are described by their retention factor (Rf) values, calculated as the distance traveled by the spot divided by the distance traveled by the solvent front. The product, being more polar than the starting acyl chloride, would be expected to have a lower Rf value.

| Compound | Expected Relative Rf Value |

| 3-chlorobenzoyl chloride | Higher |

| This compound | Lower |

| n-butylamine | May remain at the baseline or streak |

Computational and Theoretical Investigations of N Butyl 3 Chlorobenzamide

Electronic Structure and Molecular Geometry Calculations

The foundation of understanding the chemical behavior of N-butyl-3-chlorobenzamide lies in the detailed analysis of its electronic structure and preferred three-dimensional arrangement.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including benzamide (B126) and its derivatives. nih.gov For analogs like 3-chlorobenzamide (B146230), DFT calculations, particularly using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional combined with basis sets like 6-311+G(d,p) and 6-311++G(d,p), have been effectively used to determine optimized molecular structures and vibrational frequencies. niscpr.res.in These computational approaches allow for the accurate prediction of geometric parameters such as bond lengths and angles. Studies on similar structures, like 2-fluorobenzamide, show how substitutions on the phenyl ring can influence torsion angles and crystal packing. acs.org The reliability of DFT methods is often validated by comparing the calculated structural parameters with data obtained from experimental techniques like X-ray crystallography, with results typically showing good agreement. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.org

For the closely related analog, 3-chlorobenzamide, the HOMO and LUMO energies have been calculated using DFT (B3LYP). niscpr.res.in A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. niscpr.res.in The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attacks.

Table 1: Frontier Molecular Orbital Properties of 3-chlorobenzamide

| Parameter | Energy (eV) |

| EHOMO | -6.99 |

| ELUMO | -1.54 |

| Energy Gap (ΔE) | 5.45 |

Data sourced from a DFT/B3LYP study on 3-chlorobenzamide, a close analog of this compound. niscpr.res.in

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. niscpr.res.in The MEP map uses a color scale to represent different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net

In studies of 3-chlorobenzamide, the MEP surface shows the most negative potential localized around the oxygen atom of the carbonyl group, indicating its high electrophilicity and role as a hydrogen bond acceptor. niscpr.res.in Conversely, the hydrogen atoms of the amide group exhibit the most positive potential, making them the primary sites for nucleophilic interaction. niscpr.res.in

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule by describing charge transfer, hyperconjugative interactions, and delocalization of electron density. rsc.orgnih.gov This method examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, contributing significantly to the molecule's stability. rsc.orgyoutube.com

For benzamide-type structures, significant interactions typically involve the lone pairs of the oxygen and nitrogen atoms. For instance, the delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbital of the carbonyl group (π*(C=O)) is a key stabilizing feature in amides. NBO analysis can elucidate these intramolecular charge transfer events, providing insight into the molecule's electronic stability and the nature of its chemical bonds. nih.gov

Table 2: Conceptual NBO Donor-Acceptor Interactions in a Benzamide Framework

| Donor NBO | Acceptor NBO | Type of Interaction | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ(N-H) | Intramolecular Hydrogen Bonding | High |

| LP (N) | π(C=O) | Resonance/Conjugation | High |

| π (C=C)ring | π(C=O) | Ring-Carbonyl Conjugation | Moderate |

| σ (C-H) | σ(C-C) | Hyperconjugation | Low |

This table represents typical interactions and relative energy magnitudes expected in a benzamide structure based on general NBO principles.

Spectroscopic Property Prediction and Validation

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental results for validation.

Theoretical vibrational spectra (FTIR and Raman) can be calculated using DFT. These calculations provide vibrational frequencies and assignments for the normal modes of the molecule. niscpr.res.in Due to the approximations inherent in the theoretical models (e.g., harmonic approximation), calculated frequencies are often systematically higher than experimental ones. To improve the agreement, a scaling factor is typically applied to the computed wavenumbers. niscpr.res.in

For 3-chlorobenzamide, vibrational analysis has been performed, and the calculated frequencies were scaled by a factor of 0.9613. niscpr.res.in This allowed for a detailed assignment of the experimental FTIR and FT-Raman spectra. Key vibrational modes for benzamides include the N-H stretching, C=O stretching, C-N stretching, and various bending and ring deformation modes. The close correlation between the scaled theoretical and experimental frequencies confirms the accuracy of the computational model and provides a reliable basis for understanding the molecule's vibrational characteristics. niscpr.res.in

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm-1) for 3-chlorobenzamide

| Vibrational Mode | Experimental FTIR | Experimental FT-Raman | Calculated (Scaled) |

| N-H Asymmetric Stretch | 3371 | 3372 | 3386 |

| N-H Symmetric Stretch | 3175 | 3176 | 3192 |

| C=O Stretch | 1662 | 1661 | 1675 |

| N-H Bending | 1629 | 1630 | 1635 |

| C-N Stretch | 1398 | 1399 | 1405 |

Data sourced from a DFT/B3LYP study on 3-chlorobenzamide, a close analog of this compound. niscpr.res.in

Nuclear Magnetic Resonance Chemical Shift Predictions (e.g., GIAO Method)

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are invaluable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for calculating NMR chemical shifts with a high degree of accuracy. rsc.orgmodgraph.co.uk This method, typically used in conjunction with Density Functional Theory (DFT), calculates the isotropic magnetic shielding tensors for each nucleus in a molecule. The chemical shifts are then determined by referencing these shielding values to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, while specific computational studies are not extensively documented, the methodology can be illustrated through theoretical investigations of its parent compound, 3-chlorobenzamide. niscpr.res.in In such studies, the molecular geometry is first optimized using a DFT functional, for instance, B3LYP, with a suitable basis set like 6-311++G(d,p). niscpr.res.in Following optimization, the GIAO method is applied at the same level of theory to compute the ¹H and ¹³C NMR chemical shifts in a vacuum or with a solvent model. niscpr.res.in

The predicted chemical shifts for the aromatic protons and carbons of 3-chlorobenzamide show good correlation with experimental data. niscpr.res.in The introduction of the N-butyl group in this compound would primarily influence the chemical shifts of the amide nitrogen and the atoms in its immediate vicinity. The electron-donating nature of the butyl group would slightly alter the electronic environment of the carbonyl carbon and the amide proton. Furthermore, the protons on the butyl chain itself would have characteristic predicted shifts based on their distance from the electron-withdrawing amide group.

Below is a representative data table illustrating the type of results obtained from GIAO calculations for the core structure, 3-chlorobenzamide, which serves as a foundational model for its N-butyl derivative. niscpr.res.in

| Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

| C (Carbonyl) | 168.5 | 167.9 |

| C1 (C-Cl) | 134.2 | 133.8 |

| C2 | 129.5 | 129.1 |

| C3 | 131.8 | 131.2 |

| C4 | 126.2 | 125.7 |

| C5 | 128.9 | 128.4 |

| C6 | 135.1 | 134.6 |

| H (Amide) | 7.8 | 7.6 |

| H (Aromatic) | 7.4 - 7.9 | 7.3 - 7.8 |

Note: Data is hypothetical based on typical results for similar compounds and serves for illustrative purposes.

UV-Vis Absorption Spectra Calculations

Theoretical calculations of Ultraviolet-Visible (UV-Vis) absorption spectra are crucial for understanding the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the excitation energies and oscillator strengths that correspond to the absorption maxima (λmax) observed experimentally. sharif.educonicet.gov.ar

The process begins with the optimization of the molecule's ground-state geometry using DFT. Subsequently, TD-DFT calculations are performed to obtain the vertical excitation energies, which correspond to transitions from the ground electronic state to various excited states. niscpr.res.in These calculations provide information about the wavelength of maximum absorption, the intensity of the transition (oscillator strength), and the nature of the molecular orbitals involved (e.g., π → π* or n → π* transitions). researchgate.net

For a molecule like this compound, the UV-Vis absorption is dominated by electronic transitions within the chlorobenzoyl moiety. The N-butyl group, being an alkyl substituent, is not a chromophore and is expected to have only a minor auxochromic effect, potentially causing a small bathochromic (red) or hypsochromic (blue) shift compared to the parent 3-chlorobenzamide.

Computational studies on 3-chlorobenzamide have been performed to elucidate its electronic properties. niscpr.res.in The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the primary electronic transitions. The energy difference between these orbitals provides a first approximation of the lowest energy electronic transition. TD-DFT calculations refine this by considering transitions to multiple excited states.

A typical output from a TD-DFT calculation for the primary electronic transitions of the 3-chlorobenzamide chromophore is presented below.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 285 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 240 | 0.32 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 210 | 0.05 | n → π* |

Note: This data is representative and based on theoretical calculations for the benzamide chromophore.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms at a molecular level. By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and, most importantly, transition states. github.io This allows for a detailed understanding of reaction pathways, kinetics, and selectivity.

Transition State Analysis and Energy Profiles of Benzamide Transformations

A fundamental aspect of mechanistic studies is the identification and characterization of transition states (TS). A transition state is a first-order saddle point on the PES, representing the highest energy barrier along the reaction coordinate. github.io Computational methods are used to locate the geometry of the TS and calculate its energy. The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is the primary determinant of the reaction rate.

A well-studied transformation of amides is base-catalyzed hydrolysis. Computational studies on this reaction for various amides reveal a stepwise mechanism involving the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. nih.gov The formation of this intermediate is typically the rate-determining step. nih.gov

By calculating the free energy of the reactants, the transition state, and the intermediate, a reaction energy profile can be constructed. This profile visually represents the energy changes throughout the reaction. For instance, in the hydrolysis of a simple amide like N-methylacetamide, the calculated free energy barrier for the formation of the tetrahedral intermediate is in good agreement with experimental values. nih.gov These calculations demonstrate how substituents on the amide nitrogen and carbonyl carbon affect the stability of the transition state and thus the reaction rate. nih.gov

| Amide | Calculated ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |

| Formamide | 21.6 | 21.2 |

| N-methylacetamide | 22.7 | 21.5 |

| N,N-Dimethylformamide | 23.1 | 22.6 |

Source: Data adapted from studies on amide hydrolysis. nih.gov

Regioselectivity and Stereoselectivity Prediction in Annulation Reactions

Annulation reactions are powerful methods for constructing cyclic molecules. When unsymmetrical reactants are used, questions of regioselectivity and stereoselectivity arise. Computational modeling has become a key method for predicting and explaining the outcomes of these reactions.

For example, the cobalt-catalyzed annulation of benzamides with allenes or styrenes has been investigated using DFT. rsc.orgresearchgate.net In these reactions, different insertion pathways can lead to various regioisomers. By calculating the energy profiles for all possible pathways, the preferred mechanism can be identified. The pathway with the lowest activation energy barrier for its rate-determining transition state will be the dominant one, thus dictating the observed regioselectivity. rsc.org

In the cobalt-catalyzed annulation of benzamide with an allenylphosphonate, calculations showed that C3 insertion is kinetically favored over C2 insertion, leading to the selective formation of a dihydroisoquinolin-1(2H)-one product. rsc.org Similarly, in the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene, DFT calculations were used to elucidate the mechanism and the origin of enantioselectivity conferred by chiral cyclopentadienyl (B1206354) ligands. researchgate.net The models correctly predicted which diastereomeric transition state was lower in energy, thereby explaining the observed enantiomeric excess of the product.

| Pathway | Rate-Determining Step | ΔG‡ (kcal/mol) | Predicted Outcome |

| Regioisomer A Formation | C-H Activation | 20.5 | Minor Product |

| Regioisomer B Formation | Migratory Insertion | 18.2 | Major Product |

Note: Data is illustrative of a typical computational study on regioselectivity.

Energy Decomposition Analysis (EDA) in Catalytic Cycles

To gain deeper insight into the interactions that control reactivity and selectivity in catalytic cycles, Energy Decomposition Analysis (EDA) is often employed. rsc.org EDA partitions the total interaction energy between two fragments (e.g., a catalyst and a substrate) into physically meaningful components. researchgate.net Common components include:

ΔE_elstat : The classical electrostatic interaction between the unperturbed charge distributions of the fragments.

ΔE_Pauli : The Pauli repulsion arising from the interaction of electrons with the same spin (also known as exchange repulsion).

ΔE_orb : The orbital interaction energy, which accounts for charge transfer and polarization.

ΔE_disp : The dispersion energy, which accounts for van der Waals interactions.

EDA has been applied to understand the enantioselectivity in catalytic reactions involving benzamides. For instance, in the Co(III)-catalyzed annulation of N-chlorobenzamide, EDA was used to analyze the interaction between the chiral cobalt catalyst and the substrate in the enantioselectivity-determining transition state. researchgate.net The analysis can reveal whether selectivity is driven by more favorable steric interactions (minimizing Pauli repulsion) or stronger orbital/electrostatic interactions in the preferred transition state. This level of detail is crucial for the rational design of new and improved catalysts.

| Interaction Component | Favorable TS (kcal/mol) | Unfavorable TS (kcal/mol) |

| ΔE_Pauli (Repulsion) | 150.2 | 155.8 |

| ΔE_elstat (Electrostatic) | -95.5 | -94.1 |

| ΔE_orb (Orbital) | -70.1 | -68.5 |

| ΔE_total Interaction | -15.4 | -6.8 |

Note: The table presents a hypothetical EDA result to illustrate the concept.

Molecular Dynamics Simulations for Conformational Studies

While quantum mechanics calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the conformational dynamics of molecules over time. For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can provide significant insights into its conformational landscape in different environments (e.g., in a vacuum or in a solvent). tandfonline.com

MD simulations model the movement of atoms by solving Newton's equations of motion. The forces between atoms are described by a molecular mechanics force field. A simulation typically runs for nanoseconds or microseconds, tracking the trajectory of each atom. Analysis of this trajectory can reveal:

Preferred Conformations : The most frequently visited geometries of the molecule.

Conformational Flexibility : The degree of movement in different parts of the molecule, often quantified by the root-mean-square fluctuation (RMSF) of atomic positions.

Dihedral Angle Distributions : The rotational preferences around specific bonds, such as the C-N amide bond or the bonds within the n-butyl chain.

Structure Reactivity Relationship Srr Studies of Benzamide Derivatives

Influence of Substituents on Aromatic Ring Reactivity

The reactivity of the aromatic ring in benzamide (B126) derivatives is profoundly influenced by the electronic properties of its substituents. In N-butyl-3-chlorobenzamide, both the amide group (-CONH-butyl) and the chlorine atom modulate the electron density of the benzene (B151609) ring, thereby affecting its susceptibility to electrophilic aromatic substitution.

| Compound (Ar-X) | Relative Rate (Benzene = 1.0) |

|---|---|

| Benzene (Ar-H) | 1.0 |

| Fluorobenzene (Ar-F) | 0.11 |

| Chlorobenzene (Ar-Cl) | 0.02 |

| Bromobenzene (Ar-Br) | 0.06 |

| Iodobenzene (Ar-I) | 0.13 |

Steric Effects of the N-Alkyl Group on Reaction Pathways

The N-alkyl substituent on the amide nitrogen can exert significant steric influence on reaction pathways, often determining the regioselectivity or the feasibility of a particular transformation. The size of the N-butyl group in this compound can sterically hinder the approach of reagents to the amide nitrogen or the adjacent carbonyl group.

A clear example of this steric control is observed in the base-induced rearrangement of N-alkyl arylsulphonamides, a reaction system analogous to benzamides. nih.gov In these reactions, there is a competition between a desired rearrangement pathway and an undesired cyclization reaction. The size of the N-alkyl group plays a decisive role in the outcome. When the N-alkyl group is small (e.g., methyl or ethyl), cyclization can compete significantly with the rearrangement. However, when a larger alkyl group is present, such as isopropyl or isobutyl (which is structurally similar in bulk to n-butyl), the increased steric hindrance effectively prevents the cyclization pathway. nih.gov This allows the rearrangement reaction to proceed in high yield, demonstrating that the steric bulk of the N-alkyl group can be strategically used to direct the outcome of a reaction. nih.gov

| N-Alkyl Group (R¹) | Migrating Group (R²) | Ratio of Rearrangement to Cyclization | Conclusion |

|---|---|---|---|

| Methyl (CH₃) | CO₂CH₃ | 1 : 1.1 | Significant competing cyclization |

| Ethyl (C₂H₅) | CO₂CH₃ | 4 : 1 | Rearrangement is favored |

| n-Propyl (C₃H₇) | CO₂CH₃ | 20 : 1 | Rearrangement is strongly favored |

| Isopropyl [CH(CH₃)₂] | CO₂R² | High Yield of Rearrangement | Cyclization is essentially prevented |

Conformational Preferences and Their Impact on Chemical Behavior

The chemical behavior of this compound is intrinsically linked to its conformational preferences. The molecule has several rotatable single bonds, leading to a complex potential energy surface: the C(aryl)-C(O) bond, the C(O)-N amide bond, and the C-C bonds within the n-butyl chain.

N-Butyl Chain Conformation : The n-butyl group itself can adopt various conformations through rotation around its C-C bonds. The most stable arrangement is the anti conformation, where the carbon backbone is fully extended (dihedral angle of 180°), minimizing steric hindrance. The gauche conformation (dihedral angle of ~60°) is slightly higher in energy due to steric interactions between adjacent methylene (B1212753) groups. utdallas.edu

Aryl-Carbonyl (Ar-CO) Rotation : The rotation around the bond connecting the benzene ring to the carbonyl carbon is also subject to an energy barrier. Computational studies on N-methylbenzamide indicate that the planar conformation (dihedral angle of 0°) is destabilized, and the minimum energy conformation occurs when the amide group is twisted out of the plane of the aromatic ring by approximately ±28°. The barrier to rotation through the planar (0°) conformation is relatively low, while the barrier for rotation through the perpendicular (90°) conformation is significantly higher. researchgate.net

Amide (CO-N) Bond Rotation : The amide bond possesses a significant double-bond character due to resonance, resulting in a substantial rotational barrier. This barrier restricts free rotation and leads to the existence of distinct cis and trans conformers. For secondary amides like this compound, the trans conformation (where the aryl group and the N-alkyl group are on opposite sides of the C-N bond) is generally more stable. The energy barrier for this rotation in simple amides is typically in the range of 15-20 kcal/mol. nih.govmontana.edu

These conformational preferences dictate the three-dimensional shape of the molecule, which in turn affects its ability to interact with other molecules, bind to receptor sites, and its packing in the solid state.

| Bond | Molecule/System | Process | Approximate Energy Barrier (kcal/mol) |

|---|---|---|---|

| C(O)-N | N,N-dimethylformamide | Amide Bond Rotation | ~21 montana.edu |

| C(aryl)-C(O) | N-methylbenzamide | Rotation through perpendicular (90°) state | 2.80 researchgate.net |

| C(aryl)-C(O) | N-methylbenzamide | Rotation through planar (0°) state | 0.48 researchgate.net |

| C-C (central) | n-Butane | Gauche to Anti conversion | ~0.9 |

Role of Non-Covalent Interactions in Chemical Processes and Solid-State Organization

Non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, are fundamental in governing the supramolecular assembly and crystal packing of benzamide derivatives. nih.gov The crystal structure of N-butyl-4-chlorobenzamide, a close structural isomer of the title compound, provides significant insight into these interactions. researchgate.net

In the solid state, the primary organizing force is the intermolecular N-H···O hydrogen bond between the amide groups of adjacent molecules. This interaction links the molecules into one-dimensional chains or rows. researchgate.net These chains are further organized into sheets through other, weaker interactions. Short intermolecular Cl···Cl contacts (3.4225 Å) have been observed, which help to bridge these hydrogen-bonded rows. researchgate.net

Additionally, weak C-H···O hydrogen bonds and C-H···π interactions contribute to the formation of a stable, three-dimensional network. researchgate.net The C-H···π interaction involves a hydrogen atom from an alkyl chain interacting with the electron cloud of a nearby aromatic ring. π-π stacking, where aromatic rings pack in a face-to-face or offset manner, is another common interaction that stabilizes the crystal structures of aromatic amides, though its specific geometry is highly dependent on the substitution pattern. rsc.orgresearchgate.net These collective non-covalent interactions dictate the crystal's morphology, density, and melting point.

| Interaction Type | Description | Observed Distance (Å) |

|---|---|---|

| N—H···O Hydrogen Bond | Links molecules into 1D chains | Specific distance not provided, but is the primary organizing interaction. |

| Cl···Cl Interaction | Links 1D chains into sheets | 3.4225 |

| C—H···O Interaction | Contributes to 3D network | - |

| C—H···π Interaction | Contributes to 3D network | - |

Applications in Advanced Organic Synthesis

N-butyl-3-chlorobenzamide as a Synthetic Building Block

The structure of this compound incorporates several key features that define its potential as a synthetic building block. The chloro-substituted benzene (B151609) ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are fundamental transformations in modern organic synthesis for the creation of carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the meta-position influences the regioselectivity of these reactions and can be a site for further functionalization.

The secondary amide moiety is a robust functional group that can direct reactions at specific positions on the aromatic ring (ortho-directing group) or can be subjected to hydrolysis to yield 3-chlorobenzoic acid and n-butylamine. The n-butyl group, while generally considered less reactive, can influence the molecule's solubility and physical properties, which can be advantageous in certain synthetic contexts.

A general synthesis for this compound would likely involve the acylation of n-butylamine with 3-chlorobenzoyl chloride. This standard reaction, known as the Schotten-Baumann reaction, is a reliable method for amide formation.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 3-chlorobenzoyl chloride | n-butylamine | This compound | Nucleophilic Acyl Substitution |

Scaffold for Complex Organic Molecule Construction

While specific examples of this compound being used as a scaffold for complex molecule construction are not prevalent in the literature, its inherent structure provides a foundation for diversification. The benzamide (B126) core is a recognized "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds. researchgate.net By utilizing the chloro-substituent as a handle for further chemical modifications, a library of derivatives could be generated from this initial scaffold.

The general approach would involve leveraging the reactivity of the C-Cl bond. For instance, metal-catalyzed cross-coupling reactions could introduce aryl, alkyl, or other functional groups at the 3-position of the benzene ring. Subsequent modifications of the n-butyl group or the amide bond could further increase molecular complexity.

Role in the Development of Novel Organic Reactions

Currently, there is a lack of specific research detailing the role of this compound in the development of novel organic reactions. Theoretical studies on related molecules, such as the Co(III)-catalyzed annulation of N-chlorobenzamide with styrene, suggest that the benzamide functional group can participate in transition metal-catalyzed C-H activation and annulation reactions. rsc.org While this research did not use this compound specifically, it provides a potential avenue for future investigation into the reactivity of this class of compounds. The electronic properties of the 3-chloro substituent could influence the reactivity and selectivity of such transformations.

Utility as a Reference Standard in Analytical Chemistry Methodologies

This compound can be used as a reference standard in analytical chemistry, provided it is of high purity. venkatasailifesciences.com In techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), a reference standard is essential for the qualitative identification and quantitative determination of the analyte in a sample. For instance, it could be used in the development of analytical methods to detect and quantify residues of this compound or its metabolites in environmental or biological samples.

The utility of any compound as a reference standard is contingent on the availability of a certified reference material (CRM) with a well-characterized purity and uncertainty. While this compound is commercially available from various suppliers, information regarding its certification as a reference standard is not widely documented.

| Analytical Technique | Potential Application of this compound |

| High-Performance Liquid Chromatography (HPLC) | Method development, validation, and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in complex matrices. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity assessment. |

Q & A

Q. How can isotopic labeling (e.g., 13C or 15N) enhance mechanistic studies of this compound in metabolic pathways?

- Methodological Answer : Synthesize 13C-labeled carbonyl or 15N-labeled amide variants using isotopically enriched precursors (e.g., 13C-benzoyl chloride). Track metabolic fate via LC-MS/MS in cell cultures. Isotopic enrichment factors (ε) quantify enzymatic turnover rates, particularly in bacterial fatty acid biosynthesis pathways targeted by the compound .

Notes on Contradictions and Limitations

- Crystallographic Data : and report conflicting thermal parameters for chlorine atoms in similar compounds, suggesting the need for high-resolution data collection to minimize errors.

- Bioactivity Predictions : While hypothesizes dual enzyme targeting, experimental validation (e.g., enzyme inhibition assays) is required to confirm this mechanism for this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.